molecular formula C8H13NO2 B2972989 Methyl 1-cyclopropylazetidine-2-carboxylate CAS No. 1042413-86-4

Methyl 1-cyclopropylazetidine-2-carboxylate

Cat. No. B2972989
CAS RN: 1042413-86-4
M. Wt: 155.197
InChI Key: QJDRDCJZKAQCAN-UHFFFAOYSA-N
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Description

“Methyl 1-cyclopropylazetidine-2-carboxylate” is a chemical compound with the CAS Number: 1042413-86-4 . It has a molecular weight of 155.2 and its IUPAC name is methyl 1-cyclopropylazetidine-2-carboxylate . The compound is typically stored at a temperature of 4°C and it is in liquid form .


Molecular Structure Analysis

The molecular formula of “Methyl 1-cyclopropylazetidine-2-carboxylate” is C8H13NO2 . The Inchi Code of the compound is 1S/C8H13NO2/c1-11-8(10)7-4-5-9(7)6-2-3-6/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 1-cyclopropylazetidine-2-carboxylate” is a liquid and it is stored at a temperature of 4°C . The compound has a molecular weight of 155.2 and its molecular formula is C8H13NO2 .

Scientific Research Applications

Synthesis and Chemical Modification

Wittig Olefination in Amino Acid Synthesis : The behavior of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate with stabilized and semi-stabilized ylids in Wittig olefination demonstrates its utility in synthesizing cyclopropyl amino acids. This process highlights a method for generating structurally complex amino acids, which could be similar in concept to the modifications and synthesis routes applicable for Methyl 1-cyclopropylazetidine-2-carboxylate (Cativiela, Díaz-de-Villegas, & Jiménez, 1996).

Enzymatic Inhibition and Molecular Interaction

Enzyme Inhibitor Synthesis : The synthesis of 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for 1-aminocyclopropane-1-carboxylate (ACC) deaminase, outlines a methodology for creating enzyme inhibitors. Such research could be paralleled in studies involving Methyl 1-cyclopropylazetidine-2-carboxylate to explore its potential as an enzyme inhibitor or to study its interaction with biological molecules (Zhao & Liu, 2002).

Drug Discovery and Antibacterial Agents

Antibacterial Activity : The study on fluoronaphthyridines and their derivatives, including cycloalkylamino modifications, for in vitro and in vivo antibacterial activities, provides an example of how structural modifications of compounds can enhance their biological activity. Research into Methyl 1-cyclopropylazetidine-2-carboxylate could similarly investigate its potential antibacterial properties or its role as a building block in medicinal chemistry (Bouzard et al., 1992).

Safety and Hazards

The compound has several hazard statements including H226, H314, and H335 . Some of the precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

Azetidines, which “Methyl 1-cyclopropylazetidine-2-carboxylate” is a part of, are fascinating four-membered nitrogen-containing heterocycles . They have important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .

properties

IUPAC Name

methyl 1-cyclopropylazetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-4-5-9(7)6-2-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDRDCJZKAQCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclopropylazetidine-2-carboxylate

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